H2N-PEG12-Hydrazide
Description
Structural Peculiarities and Functional Group Reactivity of H2N-PEG12-Hydrazide
The structure of this compound is defined by its three key components: the primary amine, the PEG12 spacer, and the hydrazide group. cymitquimica.comfuturechem.shoppurepeg.com Each of these components imparts specific functionalities to the molecule.
Primary Amine (H2N-): This group is a versatile nucleophile that readily reacts with various electrophilic functional groups. thermofisher.comthermofisher.com A common reaction involves the formation of stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. thermofisher.com This reactivity makes the amine terminus ideal for conjugation to proteins, peptides, and other biomolecules that have available carboxyl groups or have been modified to present them. thermofisher.com
Polyethylene (B3416737) Glycol (PEG12) Spacer: The PEG12 chain consists of 12 repeating ethylene (B1197577) glycol units. This spacer is hydrophilic, biocompatible, and non-immunogenic. chempep.commsesupplies.com Its flexibility and water solubility help to improve the solubility and stability of the resulting conjugate, often reducing non-specific binding and aggregation. interchim.fr The defined length of the monodisperse PEG12 chain allows for precise control over the distance between the two conjugated molecules. biochempeg.com
Hydrazide (-C(=O)NHNH2): The hydrazide group is highly reactive towards carbonyl compounds, specifically aldehydes and ketones, forming a hydrazone bond. thermofisher.comnih.gov This reaction is particularly useful for site-specific modification of glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties to generate aldehyde groups. thermofisher.com The hydrazone linkage is relatively stable under most physiological conditions. thermofisher.com
Historical Context and Evolution of PEGylated Linkers in Bioconjugation Chemistry
The use of polyethylene glycol (PEG) in biomedical applications, a process known as PEGylation, dates back to the 1970s. chempep.comnih.gov Initially, the primary goal was to attach PEG to proteins to increase their circulation time in the body and reduce their immunogenicity. nih.govcreativepegworks.com These early PEG reagents were often polydisperse, meaning they consisted of a mixture of PEG chains of varying lengths, and the conjugation methods were often non-specific. biochempeg.comeuropeanpharmaceuticalreview.com
The 1990s saw the development of monodisperse PEG linkers, which have a defined molecular weight and structure. chempep.com This was a significant advancement, as it allowed for more precise control over the properties of the resulting bioconjugates. biochempeg.com Over the years, the field has evolved from using simple homobifunctional PEG spacers to developing sophisticated heterobifunctional linkers with a variety of reactive groups to enable specific conjugation strategies. chempep.com This evolution has been driven by the increasing demand for well-defined and highly functional biomaterials for applications in drug delivery, diagnostics, and therapeutics. mdpi.comcreativepegworks.com
Fundamental Research Significance of this compound as a Bifunctional Scaffolding Molecule
This compound serves as a fundamental bifunctional scaffolding molecule, enabling the connection of two different molecular entities with precise control over spacing and orientation. interchim.frresearchgate.net Its heterobifunctional nature allows for sequential and specific conjugation reactions. For instance, one end of the linker can be attached to a protein via its amine group, and the other end can then be used to immobilize the protein onto a surface or to attach a small molecule drug via the hydrazide group. thermofisher.cominterchim.fr
This ability to act as a molecular bridge is crucial in constructing complex biomolecular architectures. researchgate.net Researchers can use this compound to build antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. purepeg.combiochempeg.comalmacgroup.com It is also employed in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.commedchemexpress.cncymitquimica.com The PEG spacer in these constructs is not just a passive linker; it can influence the solubility, stability, and pharmacokinetic properties of the final conjugate. biochempeg.com
Overview of Research Domains Utilizing this compound: A Comprehensive Perspective
The versatility of this compound has led to its application in a wide array of research domains:
Drug Delivery: The compound is used to create PEGylated drug delivery systems. msesupplies.commdpi.com By linking a therapeutic agent to the PEG chain, its solubility can be enhanced, and its circulation time can be prolonged. biochempeg.com The linker can also be incorporated into nanoparticle-based drug delivery systems to improve their stability and targeting capabilities. mdpi.com
Bioconjugation and Protein Modification: this compound is a staple in bioconjugation chemistry for creating well-defined protein-protein, protein-peptide, or protein-small molecule conjugates. chempep.comthermofisher.comacs.org This is essential for developing new diagnostic reagents, therapeutic proteins, and tools for studying protein function. europeanpharmaceuticalreview.com
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound can be used as a linker to attach potent cytotoxic drugs to antibodies that specifically target cancer cells. purepeg.combiochempeg.comalmacgroup.com The PEG component of the linker can improve the ADC's solubility and pharmacokinetic profile.
PROTACs: this compound is employed as a linker in the synthesis of PROTACs, which are emerging as a powerful new therapeutic modality. medchemexpress.commedchemexpress.cncymitquimica.com The linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Surface Modification and Biomaterials: The linker is used to modify the surfaces of materials to enhance their biocompatibility or to immobilize biomolecules. msesupplies.cominterchim.fr For example, it can be used to create surfaces that resist non-specific protein adsorption, which is critical for medical implants and diagnostic devices.
Structure
2D Structure
Properties
Molecular Formula |
C27H57N3O13 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31) |
InChI Key |
BXXKONFZCAFZOV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Purification Strategies for H2n Peg12 Hydrazide
Retrosynthetic Analysis of H2N-PEG12-Hydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthesis plan. chemistrydocs.com For this compound (Formula: C27H57N3O13), the analysis identifies two primary functional groups for disconnection: the terminal amine (-NH2) and the hydrazide (-CONHNH2).
The key retrosynthetic disconnections are:
C-N Bond of the Hydrazide: The amide bond within the hydrazide group is a logical point for disconnection. This retrosynthetic step suggests a precursor containing a carboxylic acid or an activated ester, which would react with hydrazine (B178648) (or a protected form) to form the hydrazide. This leads to a precursor like H2N-PEG12-Carboxylic Acid.
Amine Terminus: The primary amine at the other end of the polyethylene (B3416737) glycol (PEG) chain can be traced back to a more stable or easily handled precursor. A common strategy involves the transformation of a terminal hydroxyl group. This suggests a precursor such as HO-PEG12-Carboxylic Acid.
PEG Backbone: The PEG chain itself is typically built up from ethylene (B1197577) oxide units, but for laboratory synthesis, a pre-formed PEG chain of a specific length is almost always used as the starting material. Therefore, the ultimate precursor is often a bifunctional PEG molecule, such as HO-PEG12-OH, where both terminal hydroxyl groups can be selectively modified.
This analysis points to a synthetic strategy that begins with a PEG derivative, followed by sequential or orthogonal functionalization of its termini to introduce the amine and hydrazide groups.
Table 1: Key Precursors in the Retrosynthetic Analysis of this compound This table outlines the logical breakdown of the target molecule into its synthetic precursors.
| Target Molecule | Disconnection | Precursor Molecule | Rationale |
|---|---|---|---|
| This compound | Hydrazide Amide Bond | H2N-PEG12-COOH | Formation of hydrazide from a carboxylic acid derivative. |
| H2N-PEG12-COOH | Terminal Amine | HO-PEG12-COOH | Introduction of the amine group from a hydroxyl precursor. |
| HO-PEG12-COOH | Functional Group Differentiation | HO-PEG12-OH | Starting with a symmetrical, commercially available PEG diol. |
Multistep Synthetic Routes to this compound Precursors
The synthesis from basic starting materials like PEG diol requires a multistep approach where each end of the PEG chain is functionalized selectively.
Introducing a primary amine onto a PEG chain is a fundamental step. Several established methods exist, often starting from the more common hydroxyl-terminated PEGs. mdpi.comnih.gov
A prevalent two-step strategy involves:
Activation of the Hydroxyl Group: The terminal hydroxyl group of a PEG precursor (e.g., HO-PEG12-X, where X is another functional group or a protecting group) is activated to create a good leaving group. This is commonly achieved by mesylation or tosylation, reacting the PEG-alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) (TEA). mdpi.comrsc.org
Nucleophilic Substitution: The activated PEG is then reacted with an amine source. To avoid side reactions and ensure the introduction of a single primary amine, a protected amine equivalent like sodium azide (B81097) (NaN3) is often used, followed by a reduction step. nih.gov Alternatively, direct substitution with ammonia (B1221849) can be used, though it can be less clean. A more controlled method involves using a protected amine like potassium phthalimide, followed by deprotection with hydrazine. nih.gov
A sequential, one-pot approach without intermediate purification can also be employed, where the mesylated PEG is directly reacted with sodium azide, and subsequently reduced to the amine, offering a more efficient workflow. nih.gov
Table 2: Comparison of Common Amine-PEGylation Strategies This table summarizes different methods for introducing a terminal amine group onto a PEG chain.
| Method | Reagents | Advantages | Disadvantages |
|---|
Hydrazide Functionalization Strategies
The introduction of the hydrazide moiety typically occurs at the end of the synthetic sequence and can be achieved through several routes. Hydrazide groups are valuable as they can react with aldehydes and ketones to form hydrazone linkages. nanocs.netbiochempeg.com
Common strategies include:
From a Carboxylic Acid Precursor: The most direct method involves the activation of a PEG-carboxylic acid (e.g., H2N-PEG12-COOH) using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a protected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine). rsc.org The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final hydrazide. rsc.org
From an Ester Precursor: A PEG-ester can be converted directly to the hydrazide via hydrazinolysis, which involves reacting the ester with hydrazine hydrate. oup.comoup.com This method is straightforward but requires that other functional groups in the molecule are compatible with the highly nucleophilic hydrazine.
The choice of method depends on the functional groups already present on the PEG precursor to avoid unwanted side reactions. The use of protected hydrazine is generally preferred for complex molecules to ensure selectivity. rsc.org
Optimization of Reaction Conditions for Maximized Yield and Purity
Optimizing reaction conditions is critical in multistep syntheses to maximize the yield of the desired product while minimizing the formation of impurities, which can be difficult to separate from the final PEGylated compound. fujifilm.comresearchgate.net
The choice of solvent and reaction temperature significantly impacts reaction rate and selectivity. frontiersin.org
Solvent Selection: Anhydrous aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgrsc.org DMF is effective at dissolving a wide range of PEG derivatives and reagents, making it suitable for coupling reactions. rsc.org DCM is often used for reactions involving temperature-sensitive reagents like Dess-Martin periodinane or for work-up and extraction procedures. rsc.org
Temperature Control: Many key reactions require precise temperature control. For instance, the activation of hydroxyl groups with sulfonyl chlorides is often performed at 0 °C to control the reaction rate and prevent side reactions. rsc.org Coupling reactions may be run at room temperature overnight to ensure completion. rsc.org Conversely, steps like azide substitution may require heating (e.g., 80 °C) to drive the reaction forward. nih.gov
The appropriate catalyst and reaction duration are essential for driving reactions to completion efficiently.
Catalyst Selection: In the context of this compound synthesis, "catalysts" often refer to coupling agents or activating reagents. For the formation of the amide bond in the hydrazide, coupling agents like HATU are highly efficient and commonly used in peptide and related synthesis. rsc.org The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 4-methylmorpholine, is also crucial to activate the carboxylic acid and neutralize acidic byproducts. rsc.org
Reaction Time Kinetics: Monitoring the reaction progress is key to determining the optimal reaction time. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy can be used to track the consumption of starting materials and the formation of the product. chemistrydocs.com Allowing a reaction to proceed for too long can sometimes lead to the formation of degradation products or side reactions, reducing the final purity. Conversely, incomplete reactions necessitate challenging purification steps to remove unreacted starting materials. fujifilm.com Design of Experiments (DoE) methodologies can be employed to systematically optimize parameters like reaction time and reagent stoichiometry for robust and reproducible outcomes. fujifilm.com
Following synthesis, purification is paramount. The heterogeneity of PEGylation reactions often results in a mixture of products. scielo.br Purification techniques such as size-exclusion chromatography (SEC) are effective for removing low-molecular-weight impurities, while ion-exchange chromatography (IEX) and reversed-phase chromatography (RPC) can separate species based on charge and hydrophobicity, respectively, which is useful for isolating the desired bifunctional product from precursors and homofunctional byproducts. researchgate.net
Table 3: Factors for Optimizing the Synthesis of this compound This table highlights key parameters and their typical settings for optimizing the synthetic process.
| Parameter | Objective | Typical Conditions/Considerations |
|---|---|---|
| Solvent | Ensure solubility of reagents, prevent side reactions | Anhydrous DMF, DCM, THF. rsc.orgrsc.org |
| Temperature | Control reaction rate, enhance selectivity | 0 °C for activation steps, Room Temperature or elevated for coupling/substitution. nih.govrsc.orgrsc.org |
| pH/Base | Neutralize acids, activate substrates | Use of non-nucleophilic bases like TEA, DIPEA. mdpi.comrsc.org |
| Coupling Agent | Efficiently form amide bonds | HATU for hydrazide formation. rsc.org |
| Reaction Time | Maximize conversion, minimize degradation | Monitored by TLC, GC, or NMR; can range from hours to overnight. chemistrydocs.comrsc.org |
| Purification | Isolate pure final product | Precipitation in cold ether, Column Chromatography (SEC, IEX). rsc.orgresearchgate.net |
Solvent Selection and Reaction Temperature Control
Advanced Purification Techniques for High-Purity this compound Isolation
The isolation of this compound with high purity is critical for its subsequent applications, particularly in bioconjugation and pharmaceutical development where batch-to-batch consistency and the absence of contaminants are paramount. purepeg.com Achieving purity levels often exceeding 95% necessitates the use of advanced purification techniques that can effectively separate the target molecule from starting materials, reaction by-products, and oligomers of different PEG lengths. calpaclab.comcalpaclab.com Chromatographic separations, followed by lyophilization or crystallization, are the cornerstone methods for achieving this goal.
High-performance liquid chromatography (HPLC) is an indispensable tool for both the purification and characterization of PEG derivatives. frontiersin.org The choice between different chromatographic modes depends on the specific impurities that need to be removed. For this compound, which may be contaminated with reactants or PEGs of varying lengths, Size Exclusion and Reversed-Phase Chromatography are particularly effective.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography (GFC) when using aqueous mobile phases, separates molecules based on their hydrodynamic volume. The separation mechanism involves a stationary phase composed of porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.
This technique is highly suitable for separating the desired this compound from smaller molecules, such as unreacted hydrazide sources or activating agents, as well as from potential higher molecular weight polymers or aggregates. chromatographyonline.com A key advantage of SEC is that the separation occurs without direct binding between the analyte and the stationary phase, which allows for the use of a wide variety of buffer conditions and helps preserve the integrity of sensitive molecules. For PEGylated compounds, SEC is a well-established method for separating conjugates from unreacted components. chromatographyonline.com
Reversed-Phase Chromatography (RPC)
Reversed-Phase Chromatography (RPC) separates molecules based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., C4, C8, or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.commdpi.com Elution is achieved by increasing the concentration of the organic solvent, which decreases the polarity of the mobile phase and causes more hydrophobic molecules to elute from the column.
RPC offers excellent resolving power for PEG derivatives and can separate PEG chains with very small differences in length. mdpi.com It is particularly powerful for purifying PEGylated molecules, often providing better resolution than SEC. phenomenex.com Research has demonstrated that RPC can effectively separate PEGylated species from their non-PEGylated precursors and can even distinguish between molecules with different sites of PEGylation. phenomenex.comphenomenex.com The separation can be optimized by adjusting parameters such as the mobile phase gradient, temperature, and column chemistry. phenomenex.com For instance, using a C4 column with an acetonitrile/water gradient at an elevated temperature (e.g., 45-90 °C) has been shown to improve peak shape and resolution for PEGylated compounds. phenomenex.com
Table 1: Comparison of SEC and RPC for this compound Purification
| Feature | Size Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) |
| Separation Principle | Hydrodynamic volume (size and shape) | Hydrophobicity |
| Stationary Phase | Porous, hydrophilic polymer beads | Nonpolar, silica-based with alkyl chains (e.g., C4, C18) phenomenex.commdpi.com |
| Mobile Phase | Aqueous buffers (isocratic elution) | Polar solvent mixture (e.g., Water/Acetonitrile) with gradient elution phenomenex.com |
| Primary Application | Removal of significantly smaller or larger impurities (e.g., salts, aggregates). chromatographyonline.com | High-resolution separation of PEG oligomers, isomers, and closely related impurities. phenomenex.commdpi.com |
| Advantages | Gentle, non-denaturing conditions; predictable separation based on molecular weight. | High resolving power; excellent for purity analysis and removing closely related species. phenomenex.com |
| Typical Conditions | Tosoh TSKgel columns; mobile phases like 100 mM sodium phosphate. chromatographyonline.com | Jupiter C4 or C18 columns; Acetonitrile/Water with 0.1% TFA; elevated temperature (45-90 °C). phenomenex.com |
Following chromatographic purification where the this compound is collected in a solvent, a final processing step is required to isolate the compound as a stable, solid material. Lyophilization and crystallization are the two primary methods used.
Lyophilization
Lyophilization, or freeze-drying, is a dehydration process that involves freezing the purified solution of this compound and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. meridianbioscience.com This technique is widely used for compounds that are unstable in solution or sensitive to heat. google.comgoogle.com The process yields a fluffy, porous solid that is easily soluble and has a long shelf-life. rsc.orgnih.gov
A typical lyophilization cycle consists of three stages: freezing, primary drying (sublimation), and secondary drying (desorption). meridianbioscience.com An annealing step, which involves a controlled temperature increase after initial freezing, can be incorporated to promote the formation of larger ice crystals, which facilitates more efficient sublimation. meridianbioscience.com For maximum long-term stability, the lyophilized product should be sealed under an inert atmosphere (e.g., nitrogen or argon) with a desiccant to protect it from moisture. meridianbioscience.comjenkemusa.com
Table 2: General Lyophilization Protocol for Purified PEG Derivatives
| Stage | Step | Temperature | Pressure | Duration | Purpose |
| Freezing | Ramp Down | to -40 °C | Atmospheric | 1-3 hours | Solidify the aqueous solution. |
| Annealing (Optional) | Hold at -10 °C | Atmospheric | 2-4 hours | Promote larger ice crystal growth for efficient drying. meridianbioscience.com | |
| Ramp Down | to -40 °C | Atmospheric | 1-2 hours | Re-freeze the sample completely. | |
| Primary Drying | Sublimation | Ramp to -20 °C | 100-200 mTorr | 12-24 hours | Remove frozen bulk water via sublimation. meridianbioscience.com |
| Secondary Drying | Desorption | Ramp to 20 °C | <100 mTorr | 6-12 hours | Remove residual, bound water molecules. meridianbioscience.com |
Crystallization
Crystallization is an alternative method for obtaining a high-purity solid product. Polyethylene glycol itself is a semi-crystalline polymer, and its ability to crystallize depends on its molecular weight, polydispersity, and the nature of its end-groups. mdpi.comwikipedia.org Low molecular weight, monodisperse PEGs tend to have higher degrees of crystallinity. mdpi.commdpi.com The presence of functional end-groups like amine and hydrazide can influence the crystal lattice formation. mdpi.com
The process typically involves dissolving the purified this compound in a suitable solvent and then inducing precipitation by adding an anti-solvent or by slowly cooling the solution. For example, a PEG-azide intermediate has been successfully recrystallized from a dichloromethane/ethyl ether solvent system. google.com While specific crystallization protocols for this compound are not extensively published, general principles for PEG derivatives would apply. The resulting crystalline solid is typically stable and possesses high purity, as the crystallization process excludes impurities from the crystal lattice. Differential Scanning Calorimetry (DSC) can be used to characterize the melting temperature and crystallinity of the final product. mdpi.commdpi.com
Reaction Chemistry and Bioconjugation Strategies of H2n Peg12 Hydrazide
Hydrazide Chemistry: Mechanism and Selectivity in Hydrazone Formation
The hydrazide moiety is primarily utilized for its reaction with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of bioconjugation due to its high selectivity and the relative stability of the resulting bond. wikipedia.org
The formation of a hydrazone involves the condensation reaction between the hydrazide and a carbonyl group. numberanalytics.com The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon. numberanalytics.comorgosolver.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the C=N double bond of the hydrazone. numberanalytics.comorgosolver.com
The general reaction scheme is as follows: R-C(=O)H (Aldehyde) + H2N-NH-PEG12-NH2 → R-CH=N-NH-PEG12-NH2 + H2O R-C(=O)R' (Ketone) + H2N-NH-PEG12-NH2 → R-C(R')=N-NH-PEG12-NH2 + H2O
Research has shown that aldehydes generally exhibit faster reaction kinetics than ketones in hydrazone formation. Among aldehydes, aromatic aldehydes are often more reactive than aliphatic aldehydes. nih.gov The reactivity of the carbonyl compound is also influenced by electronic effects; electron-withdrawing groups near the carbonyl can increase its reactivity. nih.gov
The rate of hydrazone formation is highly dependent on the pH of the reaction medium. nih.gov The reaction is typically acid-catalyzed, with an optimal pH range generally between 4.5 and 5.0. nih.govdiva-portal.org At lower pH values (e.g., below 3), the hydrazide nitrogen becomes protonated, reducing its nucleophilicity and slowing the reaction rate. Conversely, at neutral or alkaline pH, the reaction can be slow, often necessitating the use of a catalyst, such as aniline (B41778), to achieve efficient ligation. nih.govdiva-portal.org
Kinetic studies have provided valuable insights into the rates of hydrazone formation. For instance, second-order rate constants for hydrazone formation can vary significantly depending on the reactants and conditions, but are often in the range of 0.01 M⁻¹s⁻¹ or lower at neutral pH without a catalyst. nih.gov However, with optimized reactants, such as certain aromatic aldehydes, and the use of catalysts, rate constants can be significantly enhanced, reaching values of 10¹ to 10³ M⁻¹s⁻¹. nih.gov The hydrazone bond, while stable, can be reversible under acidic conditions, an attribute that can be exploited in designing pH-sensitive drug delivery systems. wikipedia.org
Table 1: Factors Influencing Hydrazone Formation Kinetics
| Factor | Effect on Reaction Rate | Optimal Conditions | Citation(s) |
|---|---|---|---|
| pH | Rate is maximal in the acidic range. | pH 4.5-5.0 | nih.govdiva-portal.org |
| Reactant Structure | Aromatic aldehydes > Aliphatic aldehydes > Ketones. | - | nih.gov |
| Catalyst | Aniline and its derivatives can significantly increase the rate at neutral pH. | Presence of aniline catalyst. | nih.govdiva-portal.org |
Aldehyde and Ketone Condensation Reactions
Amine Chemistry: Versatility in Acylation, Alkylation, and Carbodiimide-Mediated Couplings
The primary amine group of H2N-PEG12-Hydrazide offers a versatile handle for a different set of conjugation reactions, primarily involving acylation and alkylation. pressbooks.pubopenstax.org This allows for the attachment of a wide variety of molecules and substrates.
Primary amines readily react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. thermofisher.comlumiprobe.com This is one of the most common methods for labeling and crosslinking biomolecules. creative-proteomics.com The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, with the subsequent release of NHS. thermofisher.comcreative-proteomics.com
The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9.0, where the primary amine is deprotonated and thus more nucleophilic. thermofisher.comcreative-proteomics.com It's important to note that NHS esters are susceptible to hydrolysis, and this degradation increases with higher pH. thermofisher.com
Primary amines can also be derivatized using isothiocyanates and sulfonyl chlorides. thermofisher.cominterchim.fr
Isothiocyanates (R-N=C=S): These compounds react with primary amines to form stable thiourea (B124793) linkages. interchim.fr This reaction is also pH-dependent, with optimal conditions typically in the range of pH 8.5 to 9.5. thermofisher.com
Sulfonyl Chlorides (R-SO2Cl): Reaction with primary amines yields highly stable sulfonamides. interchim.frthermofisher.com Sulfonyl chlorides can be more reactive than NHS esters but may also react with other nucleophiles, so reaction conditions must be carefully controlled. interchim.fr
N-Hydroxysuccinimide (NHS) Ester Reactivity
Orthogonal Reactivity of the Hydrazide and Amine Moieties in Complex Systems
A key advantage of this compound is the orthogonal reactivity of its two functional groups. This means that the amine and hydrazide can be reacted selectively and independently of each other by controlling the reaction conditions. nih.gov
The hydrazide's reaction with aldehydes and ketones is most efficient under acidic conditions (pH 4.5-5.0), where the amine is largely protonated and thus unreactive as a nucleophile. nih.govdiva-portal.orgthermofisher.com Conversely, the amine's reaction with electrophiles like NHS esters or isothiocyanates proceeds optimally at a basic pH (pH 7.2-9.5), a condition under which the hydrazide-carbonyl reaction is significantly slower without a catalyst. thermofisher.comcreative-proteomics.comthermofisher.com
This differential reactivity allows for a stepwise conjugation strategy. For example, a molecule containing an aldehyde can first be attached to the hydrazide end of the linker under acidic conditions. Subsequently, a second molecule containing an amine-reactive group (like an NHS ester) can be conjugated to the amine end of the linker at a higher pH. This orthogonal chemistry is crucial for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or specifically modified proteins, where precise control over the site of modification is essential. nih.govrsc.org
Table 2: Orthogonal Reaction Conditions for this compound
| Functional Group | Reactive Partner | Optimal pH | Resulting Linkage | Citation(s) |
|---|---|---|---|---|
| Hydrazide | Aldehyde/Ketone | 4.5 - 5.0 | Hydrazone | nih.govdiva-portal.org |
| Amine | NHS Ester | 7.2 - 9.0 | Amide | thermofisher.comcreative-proteomics.com |
| Amine | Isothiocyanate | 8.5 - 9.5 | Thiourea | thermofisher.com |
| Amine | Sulfonyl Chloride | Variable | Sulfonamide | interchim.frthermofisher.com |
Chemo- and Regioselective Functionalization of Proteins and Peptides via this compound
The hydrazide moiety (-NHNH2) of this compound offers a distinct and highly selective route for protein and peptide modification. It reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond. thermofisher.com Since carbonyl groups are virtually absent in natural proteins, their introduction provides an orthogonal handle for specific conjugation, minimizing side reactions with other nucleophilic amino acid residues like lysine. royalsocietypublishing.org
The key to regioselective (site-selective) functionalization lies in the controlled introduction of a carbonyl group at a specific site on the target protein or peptide. mdpi.com Several methods have been established to achieve this:
Oxidation of Glycans: Many proteins are glycosylated. The terminal sialic acid residues or other sugar moieties on these glycoproteins can be gently oxidized with sodium periodate (B1199274) (NaIO4) to generate aldehyde groups. These aldehydes are then available for specific reaction with a hydrazide-functionalized linker like this compound. thermofisher.com This method is particularly useful for modifying antibodies, as the glycans are often located in the Fc region, away from the antigen-binding site.
Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the site-specific incorporation of unnatural amino acids containing ketone or aldehyde functionalities into a protein's sequence. royalsocietypublishing.org An amino acid like p-acetylphenylalanine can be incorporated at a desired position, presenting a ketone group for exclusive reaction with a hydrazide linker. This approach offers precise control over the conjugation site.
Enzymatic Labeling: Certain enzymes can be used to install a ketone- or aldehyde-containing tag onto a protein. For example, transglutaminase can be used to attach a ketone-bearing substrate to a specific glutamine residue.
Once the carbonyl group is installed, the reaction with this compound proceeds under mild aqueous conditions (typically pH 5-7) to form a stable hydrazone linkage. thermofisher.com This strategy allows for the creation of well-defined, homogeneous protein-PEG conjugates with preserved biological activity. researchgate.net
Table 3: Methods for Site-Specific Carbonyl Introduction in Proteins for Hydrazide Ligation
| Method | Description | Target Residue/Moiety | Key Reagent/Tool | Selectivity |
| Periodate Oxidation | Oxidizes vicinal diols in carbohydrates to create aldehydes. | N-terminal serine/threonine; Glycan chains (e.g., sialic acids). | Sodium Periodate (NaIO4) | Chemo- and Regioselective |
| Genetic Code Expansion | Ribosomal incorporation of an unnatural amino acid bearing a carbonyl group. | Any user-defined site in the polypeptide chain. | Engineered tRNA/tRNA synthetase pair; Carbonyl-amino acid (e.g., p-acetylphenylalanine). | Highly Regioselective |
| Enzymatic Modification | Enzyme-catalyzed transfer of a carbonyl-containing substrate to the protein. | Specific enzyme recognition sites (e.g., glutamine for transglutaminase). | Specific enzymes (e.g., Transglutaminase, Formylglycine-generating enzyme). | Highly Regioselective |
Applications of H2n Peg12 Hydrazide in Advanced Biomolecular Conjugation and Research Tool Development
Generation of Antibody-Drug Conjugate (ADC) Research Constructs (Pre-Clinical, Non-Human Focus)
In the development of research-scale antibody-drug conjugates (ADCs), H2N-PEG12-Hydrazide serves as a flexible linker connecting a monoclonal antibody (mAb) to a cytotoxic payload. The hydrazide functional group enables site-specific conjugation to antibodies. Through mild oxidation, carbohydrate moieties in the Fc region of an antibody can be converted to aldehydes, which then react specifically with the hydrazide to form a stable hydrazone bond. sigmaaldrich.comresearchgate.net This method allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor in their efficacy and therapeutic window. drugtargetreview.com
The terminal amine on the other end of the PEG linker is then available for conjugation to a cytotoxic drug, often one functionalized with a carboxylic acid, through a stable amide bond formation. The PEG12 chain itself improves the solubility and stability of the ADC construct. googleapis.com In pre-clinical research, these constructs are used to evaluate target engagement, drug efficacy, and the impact of linker chemistry on therapeutic outcomes in in vitro cell-based assays and in vivo animal models. the-innovation.orgadctherapeutics.com
Table 4.1: Components of a Hypothetical Research-Grade ADC Using this compound
| Component | Example | Role in Construct |
|---|---|---|
| Targeting Antibody | Trastuzumab | Binds to HER2 receptor on cancer cells. |
| Linker | This compound | Connects antibody to payload; enhances solubility. |
| Conjugation Site | Oxidized Glycans (Fc region) | Allows for site-specific attachment via hydrazone bond. |
| Payload | Doxorubicin (modified) | Cytotoxic agent that induces cell death upon internalization. |
Development of Targeted Delivery Ligands and Prodrug Systems (Conceptual and In Vitro Focus)
This compound is conceptually ideal for designing targeted delivery systems and prodrugs due to the pH-sensitive nature of the hydrazone bond. science.gov In this approach, a therapeutic agent containing a ketone or aldehyde group is conjugated to the hydrazide moiety of the linker. nih.gov The resulting hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within tumor microenvironments or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5). science.govnih.gov
Table 4.2: Conceptual Design of a Targeted Prodrug System
| Component | Function | Linkage Chemistry |
|---|---|---|
| Targeting Ligand | Binds to specific cell surface receptors (e.g., Folate Receptor). | Amide bond formation with the linker's amine group. |
| This compound | Provides a soluble, flexible, pH-sensitive linkage. | Connects targeting ligand and drug. |
| Active Drug | A potent therapeutic with a carbonyl group (ketone/aldehyde). | pH-sensitive hydrazone bond with the linker's hydrazide group. |
| Release Mechanism | Acid-catalyzed hydrolysis of the hydrazone bond. | Occurs in acidic endosomes or tumor microenvironment. |
Synthesis of PEGylated Biopolymers and Biodegradable Scaffolds for Research Applications
PEGylation, the process of attaching PEG chains to molecules, is widely used to improve the properties of biopolymers for research applications, including the fabrication of biodegradable scaffolds for tissue engineering. nottingham.ac.ukreinventionjournal.orgmdpi.com this compound can be used to graft discrete PEG units onto natural or synthetic polymer backbones (e.g., polysaccharides, polypeptides, or polyesters like PLGA). researchgate.net
The linker's amine or hydrazide group can be reacted with complementary functional groups on the biopolymer to form a stable covalent bond. This process introduces hydrophilic, flexible PEG12 side chains, which can significantly alter the material's properties. For instance, PEGylation can increase the water uptake and swelling ratio of a hydrogel scaffold, modify its degradation rate, and reduce non-specific protein adsorption, thereby improving its biocompatibility for cell culture studies. reinventionjournal.orgresearchgate.net These modified biopolymers are valuable research tools for studying cell-material interactions and developing new platforms for regenerative medicine. nih.gov
Table 4.3: Research Findings on Properties of Native vs. PEGylated Scaffolds
| Property | Native Biopolymer Scaffold | PEGylated Scaffold (Conceptual) | Rationale for Change |
|---|---|---|---|
| Water Uptake | Lower | Higher | Increased hydrophilicity from PEG chains. researchgate.net |
| Compression Strength | Higher | Lower | Increased hydration can reduce mechanical stiffness. researchgate.net |
| Biodegradation Rate | Variable | Can be tailored (slower or faster) | PEG chains can sterically hinder enzymatic access or increase water penetration. |
| Cell Adhesion | High (can be non-specific) | Reduced non-specific binding | The hydrated PEG layer creates a barrier that repels protein adsorption. |
| Biocompatibility | Generally good | Improved | PEG is known for its low immunogenicity and ability to reduce foreign body response. reinventionjournal.org |
Immobilization of Enzymes and Catalysts onto Polymeric Supports for Biocatalysis Research
Immobilizing enzymes on solid supports is a key strategy in biocatalysis research to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse. frontiersin.orgmdpi.comresearchgate.net this compound provides a means for the covalent immobilization of enzymes onto polymeric supports. The process typically involves activating the support material (e.g., beads or membranes) to introduce aldehyde functional groups. The hydrazide end of the linker then reacts with these aldehydes to covalently attach the linker to the support. researchgate.netresearchgate.net
Subsequently, the enzyme can be coupled to the terminal amine of the immobilized linker using standard amine-reactive chemistry. The PEG12 spacer arm physically separates the enzyme from the support surface, which can help preserve its native conformation and catalytic activity by minimizing detrimental interactions with the support material. This method leads to robustly attached biocatalysts with improved operational stability under various pH, temperature, and solvent conditions, making them highly effective tools for continuous biocatalytic processes in a research setting. nih.gov
Table 4.4: Comparison of Free vs. Immobilized Enzyme Performance in Research
| Parameter | Free Enzyme in Solution | Enzyme Immobilized via this compound | Benefit of Immobilization |
|---|---|---|---|
| Optimal pH Stability | Narrow range | Broader range | Protection from extreme pH by the local microenvironment. researchgate.net |
| Thermal Stability | Lower | Higher | Covalent attachment provides conformational rigidity, preventing denaturation. mdpi.com |
| Reusability | Not reusable | High (e.g., >10 cycles) | Easily recovered from the reaction medium. researchgate.net |
| Storage Stability | Days to weeks | Weeks to months | Reduced autolysis and microbial degradation. mdpi.com |
Biosensor and Diagnostic Probe Development through Surface Functionalization
The performance of biosensors critically depends on the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes) onto the sensor surface. mecwins.comsci-hub.se this compound is an excellent candidate for surface functionalization protocols in biosensor development. Sensor surfaces, such as silicon or gold, can be modified with a self-assembled monolayer (SAM) that presents aldehyde groups. nih.gov
The hydrazide group of the linker reacts specifically with these surface aldehydes, creating a well-organized layer of upward-oriented PEG chains. nih.gov The terminal amine group is then used to covalently attach the desired bioreceptor molecule. This strategy offers several advantages: the PEG spacer extends the bioreceptor away from the surface, enhancing its accessibility to the target analyte and minimizing steric hindrance. nih.gov Furthermore, the hydrophilic PEG layer helps to prevent non-specific binding of other proteins from the sample matrix, which reduces background noise and improves the sensor's sensitivity and specificity. sci-hub.se
Table 4.5: Steps for Biosensor Surface Functionalization using this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Surface Cleaning | Plasma or piranha solution treatment of the sensor chip. | Removes organic contaminants and prepares a reactive surface. |
| 2. Silanization | Treatment with an aldehyde-terminated silane (B1218182) (e.g., (3-formylpropyl)trimethoxysilane). | Creates a uniform layer of aldehyde functional groups. |
| 3. Linker Attachment | Incubation with this compound solution. | Covalently attaches the linker to the surface via a stable hydrazone bond. nih.gov |
| 4. Bioreceptor Immobilization | Incubation with the bioreceptor (e.g., antibody) and an activating agent (e.g., EDC). | Covalently couples the bioreceptor to the linker's terminal amine group. |
| 5. Blocking | Treatment with a blocking agent (e.g., bovine serum albumin). | Passivates any remaining active sites to prevent non-specific binding. |
Creation of Multifunctional Imaging Agents (Conceptual and In Vitro Focus)
The development of multifunctional imaging agents for research requires molecular scaffolds that can bring together different functional units, such as a targeting ligand and an imaging reporter, into a single construct. nottingham.ac.uk this compound can serve as a central linker in the conceptual design of such agents.
For instance, a targeting peptide that directs the agent to a specific tissue or cell type can be conjugated to the linker's primary amine. google.com The hydrazide functionality can then be used to attach an imaging moiety. This could be a chelating agent (like DOTA or NOTA) pre-loaded with a radionuclide for PET or SPECT imaging, or a fluorescent dye with a reactive aldehyde group for optical imaging. google.comyok.gov.tr The discrete PEG12 chain is crucial in this design, as it enhances water solubility, improves pharmacokinetic properties by increasing circulation time, and provides the necessary spatial separation to ensure that the targeting and imaging components can function independently without mutual interference.
Table 4.6: Conceptual Components of a Multifunctional Imaging Agent
| Component | Example Moiety | Function | Conjugation Point on Linker |
|---|---|---|---|
| Targeting Ligand | RGD peptide | Binds to αvβ3 integrins on angiogenic blood vessels. | Primary Amine (-NH2) |
| Linker | This compound | Connects functional units, improves biocompatibility. | N/A |
| Imaging Reporter | Aldehyde-modified fluorescein | Provides a detectable signal for fluorescence microscopy. | Hydrazide (-CONHNH2) |
| Solubilizing Chain | PEG12 segment | Enhances aqueous solubility and circulation time. | Integrated into linker structure. |
H2n Peg12 Hydrazide in Advanced Materials Science and Nanotechnology Research
Engineering of Stimuli-Responsive Hydrogels and Polymer Networks for Research Substrates
H2N-PEG12-Hydrazide is instrumental in the creation of stimuli-responsive hydrogels, which are three-dimensional polymer networks that can change their properties in response to external triggers like pH or temperature. nih.govrsc.orgresearchgate.net The hydrazide group can react with aldehyde or ketone groups on other polymers to form hydrazone bonds. frontiersin.orgrsc.orgsigmaaldrich.com This type of bond is often reversible and can be cleaved under acidic conditions, allowing for the design of pH-sensitive hydrogels. frontiersin.org
For instance, researchers have synthesized pH-responsive injectable hydrogels by mixing solutions of dibenzaldehyde-terminated PEG and polyaspartylhydrazide. nih.gov Similarly, hydrogels have been developed from hydrazide-modified gelatin and aldehyde-polyethylene glycol polymers. frontiersin.org These systems demonstrate the principle of using hydrazide chemistry to create cross-linked networks that can de-gel or release encapsulated materials in response to a pH change. While these examples use different PEG-hydrazide variants, the fundamental chemistry is directly applicable to this compound for creating research-grade hydrogels with tailored properties. The amine group on this compound provides an additional site for modification, allowing for the incorporation of other functionalities into the hydrogel network.
A study on thermo-responsive hydrogels utilized hydrazide-functionalized poly(oligo(ethylene glycol)methacrylate) (POEGMA-H) and dialdehyde (B1249045) cellulose (B213188) nanocrystals. rsc.orgrsc.org The formation of acylhydrazone bonds between the two components resulted in a self-healable and thermo-responsive hydrogel. rsc.orgresearchgate.net The stiffness of these hydrogels was shown to increase significantly with temperature. rsc.orgresearchgate.net
| Hydrogel Component 1 | Hydrogel Component 2 | Cross-linking Chemistry | Stimulus-Responsiveness | Reference |
| Dibenzaldehyde-terminated PEG | Polyaspartylhydrazide | Hydrazone bond formation | pH | nih.gov |
| Hydrazide-modified gelatin | Aldehyde-polyethylene glycol | Hydrazone bond formation | pH | frontiersin.org |
| Hydrazide-functionalized POEGMA | Dialdehyde cellulose nanocrystals | Acylhydrazone bond formation | Temperature, pH | rsc.orgrsc.org |
Functionalization of Nanoparticles for Controlled Release Research (Excluding Clinical Drug Delivery)
The surface modification of nanoparticles is crucial for their application in various research fields, enhancing their stability, biocompatibility, and enabling controlled release of payloads. nanopartz.com this compound serves as a valuable linker for this purpose.
Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) are widely studied for their unique optical and electronic properties. Surface functionalization with PEG chains, a process known as PEGylation, is a common strategy to improve their stability in biological media and reduce non-specific interactions. nanopartz.commdpi.com this compound can be used in a multi-step process to functionalize these nanoparticles.
For example, a bifunctional thiolated PEG linker with a terminal hydrazide group has been used to modify gold nanoparticles. mdpi.com In this approach, the thiol group forms a strong bond with the gold surface, leaving the hydrazide group exposed for further conjugation. mdpi.com The amine group of this compound could be first reacted with a thiol-containing molecule to create a similar bifunctional linker. Alternatively, the amine group could be used to attach to a carboxylated nanoparticle surface via carbodiimide (B86325) chemistry, presenting the hydrazide for subsequent reactions. nih.gov Research has shown that modifying gold nanoparticles with a monolayer of PEO-b-PCL block polymers, where the PEO terminus has an acylhydrazide moiety, allows for efficient surface functionalization. nih.gov
Liposomes and polymeric micelles are self-assembled nanostructures used as model systems in various research applications. Modifying their surface with PEG chains can enhance their stability and circulation time in experimental models. nih.gov this compound can be incorporated into these systems to introduce reactive handles for further functionalization.
A common method involves using a pre-functionalized lipid, such as DSPE-PEG, where the distal end of the PEG chain is modified. nih.gov While direct use of this compound would require chemical modification to be incorporated into a lipid bilayer, the principle of using a PEG-hydrazide linker is well-established. For instance, researchers have synthesized a hydrazine-functionalized polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE) based amphiphilic polymer. nih.gov This polymer can be incorporated into liposomes, presenting the hydrazide group on the surface for the conjugation of various molecules via a pH-cleavable hydrazone bond. nih.gov The amine group on this compound offers a convenient point of attachment for the lipid anchor.
Gold Nanoparticles and Silver Nanoparticle Surface Modification
Development of Biocompatible Coatings and Surface Functionalization for Research Substrates
The creation of biocompatible surfaces is essential for a wide range of research applications, from cell culture substrates to biosensors. PEG coatings are widely used to prevent non-specific protein adsorption and cell adhesion. thermofisher.com this compound can be used to create such coatings on various research substrates.
The amine group of this compound can be used to attach the molecule to surfaces functionalized with carboxyl groups or other amine-reactive functionalities. thermofisher.com This leaves the hydrazide group available for the immobilization of biomolecules or other ligands that contain aldehyde or ketone groups. sigmaaldrich.com This strategy allows for the controlled and oriented immobilization of molecules on a surface, which is critical for many analytical and biological research applications. For example, combining carboxyl-terminated PEGs with methyl ether-terminated PEGs can create a hydrophilic surface with periodic exposed carboxylic acid groups for ligand attachment. thermofisher.com A similar approach could be envisioned using a mixture of amine-terminated and hydrazide-terminated PEGs.
Integration into Self-Assembled Systems and Supramolecular Architectures
Self-assembly is a powerful strategy for the bottom-up fabrication of complex nanostructures. This compound can be incorporated as a building block in these systems to introduce specific functionalities and control the assembly process. The hydrophilic PEG chain can influence the solubility and aggregation behavior of the self-assembling units, while the amine and hydrazide groups can participate in specific recognition events or covalent bond formation to stabilize the final structure.
For instance, the formation of hydrazone bonds is a common strategy in the design of self-assembling systems due to its dynamic and reversible nature under certain conditions. This allows for the creation of "smart" materials that can assemble or disassemble in response to environmental cues. While specific examples using this compound in this context are not prevalent in the searched literature, the principles of using bifunctional PEG linkers in supramolecular chemistry are well-documented. researchgate.net
Design of Novel Polymer Brushes and Grafted Polymer Systems
Polymer brushes are dense arrays of polymer chains tethered to a surface, which can dramatically alter surface properties. numberanalytics.comarxiv.org this compound can be used in the synthesis of polymer brushes through a "grafting to" approach. In this method, the pre-synthesized polymer chains are attached to the surface. The amine group of this compound could be used to anchor the molecule to a suitably functionalized substrate.
Alternatively, the amine or hydrazide group could serve as an initiation site for surface-initiated polymerization, a "grafting from" approach, to grow polymer chains directly from the surface. researchgate.net More relevant to this compound, it can be used to functionalize existing polymer brushes. For example, a polymer brush containing reactive groups along its backbone could be modified with this compound to introduce both PEG chains and a reactive hydrazide handle for further conjugation. Researchers have grafted poly(glycidyl methacrylate) (GMA) brushes onto magnetic nanoparticles and then introduced hydrazine (B178648) groups by ring-opening the epoxy groups. rsc.orgnih.gov This created a high density of hydrazine groups for the specific enrichment of glycopeptides. rsc.orgnih.gov This demonstrates the utility of hydrazine functionalization in creating high-capacity surfaces for specific binding applications in a research setting.
| Application Area | Role of this compound | Key Research Finding | Reference |
| Stimuli-Responsive Hydrogels | Cross-linker via hydrazone bond formation | Creation of pH and thermo-responsive gels. | nih.govrsc.orgfrontiersin.orgrsc.org |
| Nanoparticle Functionalization | Surface modification for stability and conjugation | Thiol-PEG-hydrazide for stable gold nanoparticle conjugates. | mdpi.comnih.gov |
| Biocompatible Coatings | Surface modification to reduce non-specific binding | PEGylation of surfaces to prevent protein adsorption. | thermofisher.com |
| Polymer Brushes | Functionalization of polymer chains | High-density hydrazine functionalization for specific binding. | rsc.orgnih.gov |
Theoretical and Computational Modeling of H2n Peg12 Hydrazide and Its Interactions
Molecular Dynamics Simulations of PEG12 Chain Conformation and Flexibility
Simulations have shown that the conformation of PEG chains can be influenced by several factors, including temperature, ionic strength of the solution, and the presence of other molecules. nih.gov For instance, the presence of certain salts can affect the hydration of the PEG chain, leading to changes in its conformation. nih.gov All-atom and coarse-grained MD simulations have been successfully used to predict the conformation, hydrodynamics, and shape of PEG chains, with results showing excellent agreement with experimental data. mdpi.com
Prediction of Self-Assembly Behavior in Aqueous and Organic Media
Computational modeling, particularly coarse-grained (CG) MD and dissipative particle dynamics (DPD), can predict the self-assembly behavior of amphiphilic molecules like H2N-PEG12-Hydrazide. mdpi.comosti.gov The amphiphilicity of this molecule arises from the hydrophilic PEG chain and the potentially less hydrophilic or interactive hydrazide and amine end groups, depending on the surrounding medium.
In aqueous media, the hydrophilic PEG chains will preferentially interact with water, while the end groups might participate in intermolecular interactions, potentially leading to the formation of micelles or other aggregates, especially if conjugated to a hydrophobic moiety. acs.orgresearchgate.net Simulations can predict the critical aggregation concentration (CAC), as well as the size and morphology of the resulting self-assembled structures. osti.gov The ratio of hydrophilic to hydrophobic components is a key factor in determining the nature of the self-assembly. mdpi.com
In organic solvents, the self-assembly behavior would be inverted. The PEG chain, being more polar, might form the core of a reverse micelle, with the less polar parts of the molecule exposed to the organic solvent. The specific nature of the self-assembly will depend on the polarity of the organic solvent and the specific interactions between the solvent molecules and the different parts of the this compound molecule. acs.org
Ligand-Receptor Binding Simulations for this compound Conjugates (Conceptual Studies)
When this compound is used as a linker to conjugate a ligand (e.g., a small molecule drug or a targeting moiety) to a receptor, computational simulations can provide valuable insights into the binding process. rsc.org These simulations, often employing molecular docking and MD, can model the interaction between the ligand-PEG conjugate and its biological target. nih.govrsc.org
A key aspect of these conceptual studies is to understand how the PEG linker affects the binding affinity and kinetics of the ligand. nih.gov The flexible PEG chain can adopt various conformations, which may either facilitate or hinder the binding of the ligand to the receptor's active site. nih.govmdpi.com Simulations can explore the conformational space of the PEGylated conjugate and identify the most probable binding modes. rsc.org
Large-scale MD simulations have been used to study the cellular uptake of PEGylated nanoparticles, revealing that the mobility of PEG chains and ligand-receptor binding can lead to the aggregation of the PEG polymers. rsc.orgresearchgate.net While these studies are on a larger scale, the principles can be applied to understand the behavior of individual PEGylated molecules.
The following table conceptually outlines the parameters that could be investigated in a ligand-receptor binding simulation of a hypothetical conjugate.
| Simulation Parameter | Metric | Conceptual Finding |
| Binding Affinity | Free Energy of Binding (ΔG_bind) | Prediction of how strongly the conjugate binds to the receptor. |
| Binding Pose | Root Mean Square Deviation (RMSD) | Analysis of the orientation of the ligand in the receptor's binding pocket. |
| PEG Conformation | Radius of Gyration (Rg) | Characterization of the size and shape of the PEG linker during binding. |
| Ligand-Receptor Interactions | Hydrogen Bonds, van der Waals Contacts | Identification of key interactions that stabilize the bound complex. |
In Silico Design of this compound Derivatives with Enhanced Properties
Computational methods are increasingly used for the in silico design of new molecules with desired properties. jpionline.org Starting with the basic this compound structure, derivatives can be designed and their properties predicted computationally before undertaking their actual synthesis. This rational design approach can save significant time and resources. researchgate.net
For example, if the goal is to create a derivative with increased stability, modifications could be made to the molecule and their effect on the HOMO-LUMO gap could be calculated using QM methods. nih.gov If the aim is to improve the binding of a conjugate, different attachment points for the ligand on the this compound linker could be explored through docking simulations. jpionline.org
Furthermore, multifunctional PEG derivatives can be designed where, in addition to the amine and hydrazide groups, other functionalities are introduced to impart specific properties, such as responsiveness to pH or temperature. mdpi.com Computational screening of a virtual library of such derivatives can help identify the most promising candidates for a particular application. jpionline.org The design process can also focus on optimizing the length of the PEG chain for specific applications, as the number of PEG units can influence properties like drug release and circulation time. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for H2n Peg12 Hydrazide and Its Conjugates
High-Resolution Mass Spectrometry (HRMS) for Purity and Conjugation Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of H2N-PEG12-Hydrazide and its conjugates. It provides definitive confirmation of molecular weight, which is crucial for verifying purity and confirming the successful outcome of a conjugation reaction. rsc.org The high accuracy of HRMS allows for the calculation of the elemental composition, lending a high degree of confidence to the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and large molecules like PEG derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte ions (e.g., [M+H]⁺) into the gas phase, which are then analyzed by the mass spectrometer. rsc.org
For this compound, ESI-MS can confirm its molecular weight (calculated MW: 631.75) with high precision. When analyzing a conjugate, a distinct mass shift corresponding to the attached molecule provides clear evidence of successful conjugation. The technique is also sensitive enough to detect impurities and by-products. sigmaaldrich.com ESI-MS is often coupled with liquid chromatography (LC-MS) to separate components of a mixture before mass analysis, providing a comprehensive profile of the reaction products. rsc.org
Table 1: Typical ESI-MS Parameters for Small Molecule Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Mobile Phase | Water/Acetonitrile (B52724) with 0.1% Formic Acid | To ensure solubility and promote ionization. rsc.org |
| Capillary Voltage | 3000 V | To create the electrospray and generate ions. rsc.org |
| Source Temperature | 120 °C | To aid in desolvation of the droplets. rsc.org |
| Desolvation Gas Flow | 800 L/h | To assist in solvent evaporation from the charged droplets. rsc.org |
| Mass Range | 50 - 3000 m/z | To detect the analyte and potential conjugates or fragments. rsc.org |
This is an interactive data table. You can sort and filter the data as needed.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful technique, especially for analyzing polymers and large biomolecules. bruker.commdpi.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid, CHCA). bath.ac.uk A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules, which are typically singly charged. bruker.com The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. bath.ac.uk
For this compound, which is a monodisperse PEG, MALDI-TOF provides an absolute measurement of its molecular weight. bath.ac.uk It is exceptionally useful for characterizing the polydispersity of polymer samples, though for a defined PEG-12 linker, a single major peak is expected. issuu.com When analyzing conjugates, such as those with peptides or proteins, MALDI-TOF can easily confirm the addition of the PEG linker by the corresponding mass increase. google.com The technique is robust and can tolerate salts and buffers often present in biological samples. bruker.com
Table 2: Example of Sample Preparation for MALDI-TOF MS of PEG Standards
| Component | Material | Role |
|---|---|---|
| Analyte | This compound (~2 mg/mL) | The sample to be analyzed. bath.ac.uk |
| Matrix Solution | α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol | Absorbs laser energy and facilitates ionization. bath.ac.uk |
| Cationizing Agent | Sodium trifluoroacetate (B77799) (NaTFA) in ethanol | Provides sodium ions (Na⁺) to form adducts (e.g., [M+Na]⁺) for enhanced detection. bath.ac.uk |
| Mixing Ratio | 5:1:1 (Matrix:Cationizer:Analyte) | Optimal ratio for co-crystallization and efficient ionization. bath.ac.uk |
This is an interactive data table. You can sort and filter the data as needed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. hyphadiscovery.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound and its conjugates, both 1D and 2D NMR experiments are vital for confirming the structure and identifying the precise site of conjugation. researchgate.net
One-dimensional (1D) NMR provides a fundamental assessment of a molecule's structure and purity.
¹H NMR: Proton NMR spectra reveal the number of different types of protons and their relative quantities. For this compound, the ¹H NMR spectrum is expected to show a large, characteristic signal for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. researchgate.net Other distinct signals corresponding to the methylene (B1212753) groups adjacent to the terminal amine and the hydrazide functional group would also be visible, confirming the presence of these key functionalities. polimi.itphcogj.com The integration of these signals can be used to confirm the ratio of the PEG backbone to the end groups, thus assessing purity.
¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum of this compound would be dominated by the signal for the carbons in the PEG backbone (around 70 ppm). semanticscholar.org The carbons of the terminal functional groups, such as the methylene carbon next to the amine and the carbonyl carbon of the hydrazide, would appear at distinct chemical shifts, providing further structural confirmation. googleapis.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -NH₂ | Broad singlet, variable | N/A |
| -CH₂-NH₂ | ~2.8 - 3.0 | ~40 - 42 |
| -O-CH₂-CH₂-O- | ~3.6 (multiplet) | ~69 - 71 |
| -C(O)-NH-NH₂ | Broad singlets, variable | ~170 - 175 |
Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and other experimental conditions. This is an interactive data table. You can sort and filter the data as needed.
When this compound is conjugated to another molecule, the resulting structure can be complex. Two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity of the atoms. hyphadiscovery.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It is used to map out the proton-proton spin systems within the conjugate, helping to trace the connectivity along the PEG chain and within the conjugated molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum and confirming the chemical environment of specific CH, CH₂, or CH₃ groups. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). hyphadiscovery.com HMBC is critical for piecing together different molecular fragments. For example, it can show a correlation between protons on the conjugated molecule and the carbonyl carbon of the hydrazide linker, providing definitive proof of the location of the covalent bond.
Together, these 2D NMR techniques provide a detailed molecular map, allowing for the complete structural elucidation of even intricate bioconjugates. nih.gov
1D NMR (1H, 13C) for Functional Group Identification and Purity Assessment
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Presence and Reaction Progress Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. phcogj.com It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at characteristic frequencies.
For this compound, the FTIR spectrum would display several key absorption bands:
A broad band in the 3200-3400 cm⁻¹ region corresponding to N-H stretching vibrations of the primary amine and the hydrazide group. polimi.it
Strong C-H stretching vibrations just below 3000 cm⁻¹. polimi.it
A characteristic C=O (amide I) stretching band for the hydrazide group, typically around 1650-1680 cm⁻¹.
A very strong and prominent C-O-C (ether) stretching band around 1100 cm⁻¹, which is characteristic of the PEG backbone. nih.gov
FTIR is particularly valuable for monitoring the progress of conjugation reactions. polimi.itmedrxiv.org For example, when this compound reacts with an aldehyde or ketone to form a hydrazone bond, the FTIR spectrum will show distinct changes. The disappearance or significant alteration of the N-H stretching bands of the hydrazide and the appearance of a new C=N stretching vibration (typically ~1620-1640 cm⁻¹) would indicate the successful formation of the hydrazone linkage. nih.govresearchgate.net
Table 4: Characteristic FTIR Absorption Bands for this compound and Conjugation Monitoring
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3200-3400 | N-H Stretch | Amine, Hydrazide | Presence of terminal functional groups. Disappears/changes upon conjugation. polimi.it |
| 2850-2950 | C-H Stretch | Alkane (PEG backbone) | Confirms the presence of the polyethylene (B3416737) glycol chain. polimi.it |
| ~1650 | C=O Stretch | Hydrazide (Amide I) | Confirms the presence of the hydrazide carbonyl. Shifts upon conjugation. |
| ~1625 | C=N Stretch | Hydrazone | Appearance confirms successful conjugation with an aldehyde/ketone. nih.gov |
| ~1100 | C-O-C Stretch | Ether | Strong, characteristic signal for the PEG backbone. nih.gov |
This is an interactive data table. You can sort and filter the data as needed.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Purity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers like this compound. longdom.orgdksh.com The fundamental principle of SEC lies in the separation of molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous beads. longdom.orglabcompare.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting first, while smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. longdom.orgresolvemass.ca
This technique is invaluable for assessing the purity of this compound by separating the main product from any unreacted starting materials or oligomeric impurities. chromatographyonline.com The resulting chromatogram provides a distribution of molecular weights, from which key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. resolvemass.ca A PDI value close to 1.0 indicates a narrow molecular weight distribution, signifying high purity and homogeneity of the PEG linker. shodex.de
The choice of eluent is critical for accurate GPC/SEC analysis. While tetrahydrofuran (B95107) (THF) is a common solvent for polymers, aqueous mobile phases are often preferred for analyzing polyethylene glycols (PEGs) to avoid issues like distorted peak shapes. labcompare.comchromatographyonline.com For instance, using modern aqueous GPC/SEC columns can achieve good separation of PEG oligomers in water with a small amount of salt. chromatographyonline.com
When analyzing conjugates of this compound with proteins or other biomolecules, SEC can effectively separate the PEGylated product from the un-PEGylated protein. nih.gov However, the inherent polydispersity of the PEG chain can cause extra peak-broadening in the chromatogram. biopharminternational.com The successful separation by SEC depends on the significant differences in the hydrodynamic radii of the protein, the PEG linker, and the resulting conjugate.
Table 1: Illustrative GPC/SEC Data for Different Polymer Samples
| Sample | Degree of Polymerization (DP) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Polymer A | 10 | 2.9 x 10² | 3.1 x 10² | 1.10 |
| Polymer B | 30 | 3.1 x 10³ | 3.6 x 10³ | 1.2 |
| Polymer C | 100 | 9.3 x 10³ | 1.5 x 10⁴ | 1.6 |
This table is based on representative data and is intended for illustrative purposes. researchgate.net
UV-Visible Spectroscopy for Chromophore-Containing Conjugate Quantification
UV-Visible (UV-Vis) spectroscopy is a widely used, simple, and rapid technique for quantifying molecules that contain chromophores—structural components that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. creative-proteomics.commeasurlabs.com The principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. formulationbio.com
For conjugates of this compound with proteins or other molecules possessing aromatic amino acids (like tryptophan and tyrosine) or specific chromophoric drugs, UV-Vis spectroscopy is a valuable quantification tool. creative-proteomics.com Proteins typically exhibit a maximum absorbance at a wavelength of 280 nm. formulationbio.comunchainedlabs.com By measuring the absorbance of a conjugate solution at this wavelength, and knowing the molar extinction coefficient of the protein, its concentration can be determined. formulationbio.com
When this compound is conjugated to a molecule with a distinct chromophore, the resulting conjugate will have a unique UV-Vis spectrum. For example, if a drug with a strong absorbance at a specific wavelength is attached, the concentration of the conjugated drug can be quantified. This is particularly useful in the context of antibody-drug conjugates (ADCs), where UV/Vis spectroscopy can be used to monitor the conjugation reaction in real-time. nih.gov
It is important to note that the PEG moiety itself does not typically absorb in the UV-Vis range. However, its presence can influence the microenvironment of the chromophore, potentially causing slight shifts in the absorption spectrum. researchgate.net Therefore, it is often necessary to establish a standard curve using purified conjugates of known concentrations to ensure accurate quantification. creative-proteomics.com In some cases, the absorbance spectra of the unconjugated protein and the final conjugate can be compared to assess the degree of PEGylation.
Table 2: Example UV-Vis Absorbance Data for Protein Quantification
| Sample | Concentration (mg/mL) | Absorbance at 280 nm |
|---|---|---|
| Standard 1 | 0.25 | 0.175 |
| Standard 2 | 0.50 | 0.350 |
| Standard 3 | 1.00 | 0.700 |
| Standard 4 | 1.50 | 1.050 |
| Unknown Sample | ? | 0.525 |
This table presents hypothetical data to illustrate the principle of UV-Vis quantification.
Future Research Directions and Emerging Paradigms for H2n Peg12 Hydrazide
Development of Next-Generation Orthogonal Reaction Strategies for PEGylated Systems
The power of H2N-PEG12-Hydrazide lies in its two distinct functional groups—the amine and the hydrazide—which can undergo selective reactions. This inherent orthogonality is the cornerstone for creating complex, multifunctional biomaterials and conjugates. The hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone linkages, a reaction widely employed in bioorthogonal chemistry. mdpi.com Simultaneously, the primary amine can form stable amide bonds with activated carboxylic acids or be modified through other amine-specific chemistries.
Future research is focused on expanding this toolkit by integrating this compound into multi-step, sequential, and orthogonal reaction schemes. The development of hydrogels, for instance, can move beyond simple crosslinking by using a combination of distinct click chemistry reactions. rsc.org A strategy might involve first utilizing the hydrazide end of the linker to conjugate a biomolecule via hydrazone ligation, followed by using the amine group in a separate, non-interfering reaction, such as enzymatic ligation or reaction with an N-hydroxysuccinimide (NHS) ester.
The exploration of combining well-established bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) with hydrazone chemistry, represents a promising frontier. preprints.org In such a system, one part of a construct could be assembled using SPAAC, while another component, attached via an this compound linker, is introduced through aldehyde-hydrazide coupling. This allows for the precise, stepwise assembly of increasingly complex molecular architectures under physiological conditions.
Table 1: Orthogonal Reaction Pairs for PEGylated Systems
| Reaction Pair | Reactive Groups | Resulting Linkage | Key Advantages |
|---|---|---|---|
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Hydrazone | Bioorthogonal, proceeds under mild pH conditions. mdpi.com |
| Amide Coupling | Amine + Activated Carboxylic Acid (e.g., NHS Ester) | Amide | Robust, stable bond, widely used in bioconjugation. preprints.org |
| Thiol-Maleimide Michael Addition | Thiol + Maleimide | Thioether | High specificity and rapid kinetics at physiological pH. rsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DBCO) | Triazole | Copper-free, excellent bioorthogonality for in vivo applications. preprints.org |
Exploration of this compound in Advanced Biorecognition Element Design
Biorecognition elements are the components of a biosensor responsible for specific binding to a target analyte. nih.govmdpi.com The performance of these elements, which include antibodies, nucleic acid aptamers, and peptides, often depends on their proper orientation, stability, and accessibility. This compound is an ideal tool for optimizing these properties.
In the design of aptamer-based biosensors, for example, the linker can be used to attach the aptamer (a short strand of DNA or RNA) to a sensor surface. The flexible, hydrophilic PEG12 chain acts as a spacer, lifting the aptamer away from the surface to prevent non-specific interactions and allowing it to fold into its optimal three-dimensional structure for target binding. nih.gov The linker's dual functionality allows one end to be attached to the surface (e.g., via the amine group) and the other to a specific site on the aptamer (e.g., an aldehyde-modified nucleotide reacting with the hydrazide). Post-synthesis chemical modifications of aptamers are known to reduce non-specific binding and improve selectivity, a process facilitated by such linkers. nih.gov
Similarly, for peptide-based recognition, this compound can be used to conjugate specific peptide sequences to carrier proteins or nanoparticles. This creates a system where the peptide is presented in a way that enhances its interaction with its target receptor. The defined length of the PEG12 unit is critical for controlling the distance between the peptide and the carrier, a key parameter in optimizing binding affinity.
Table 2: Application of this compound in Biorecognition Element Design
| Biorecognition Element | Role of this compound | Anticipated Improvement |
|---|---|---|
| Nucleic Acid Aptamers | Covalently links aptamer to a sensor surface or nanoparticle. | Enhanced stability, reduced surface interference, improved folding and target accessibility. nih.gov |
| Peptides | Conjugates recognition peptides to larger scaffolds (e.g., proteins, polymers). | Optimized presentation, controlled spacing, potential for multivalent display. mdpi.com |
| Glycans | Immobilizes carbohydrate structures for studying glycan-binding proteins. | Provides a hydrophilic spacer to mimic natural presentation on cell surfaces. broadpharm.com |
Integration into Artificial Intelligence and Machine Learning-Driven Chemical Synthesis
Firstly, AI algorithms can be used for synthetic route planning. mdpi.com By analyzing known reactions for PEGylation, amination, and hydrazide formation, ML models could predict the most efficient and high-yield pathway to synthesize this compound or its more complex derivatives, minimizing trial-and-error experimentation. nih.gov
Table 3: Potential AI/ML Applications in this compound Research
| AI/ML Application | Specific Task | Expected Outcome |
|---|---|---|
| Predictive Modeling | Predict physicochemical properties (solubility, stability) of conjugates. | Faster screening of potential molecular designs. resolvemass.ca |
| Retrosynthesis Planning | Identify optimal reaction pathways and conditions for synthesis. | Reduced development time and resource consumption. mdpi.com |
| Process Optimization | Optimize reaction parameters (temperature, concentration, catalysts) in real-time. | Higher yields, improved purity, and more sustainable processes. mdpi.com |
| Autonomous Synthesis | Integrate AI-driven design with robotic chemical synthesizers. | Rapid, on-demand creation of novel this compound-based constructs. mit.edu |
Sustainable and Green Chemistry Approaches in this compound Production and Utilization
Modern chemical synthesis places increasing emphasis on green chemistry principles, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. mdpi.com The production and application of PEG linkers are ripe for such innovations. Future research will focus on developing more environmentally friendly methods for synthesizing and using this compound.
Traditional synthesis of peptide hydrazides often relies on carcinogenic, mutagenic, or reprotoxic (CMR) solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). gfpp.fr Emerging research demonstrates the feasibility of replacing these with "preferred" or "usable" organic solvents, significantly reducing the environmental impact. gfpp.fr Furthermore, techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times and energy consumption for hydrazide production compared to conventional heating methods. researchgate.net
Table 4: Comparison of Conventional vs. Green Hydrazide Synthesis Metrics
| Metric | Conventional Method (Example) | Green Method (Example) | Potential Improvement |
|---|---|---|---|
| Solvents | DMF, DCM gfpp.fr | Aqueous ethanol, "usable" solvents mdpi.comgfpp.fr | Elimination of toxic and CMR substances. |
| Energy Consumption | 6-9 hours of conventional heating researchgate.net | 60-200 seconds of microwave irradiation researchgate.net | Over 180-fold reduction in energy use. researchgate.net |
| E-Factor (kg waste/kg product) | ~4.5 researchgate.net | ~0.3 researchgate.net | 93% reduction in waste generation. researchgate.net |
| Atom Economy | ~62% researchgate.net | ~79% researchgate.net | Significant increase in material efficiency. researchgate.net |
Multivalency and Cooperative Binding Strategies Utilizing this compound Scaffolds
This compound is an excellent building block for creating such multivalent scaffolds. researchgate.net Its defined length and flexibility are critical. The PEG12 chain acts as a flexible arm, allowing ligands attached at its end to orient themselves in space to simultaneously engage multiple receptors on a target surface. This can lead to a dramatic increase in binding strength compared to the monovalent interaction. science.gov
Future research will involve using this compound to link targeting moieties (peptides, glycans, or small molecules) to a central core or a polymer backbone. researchgate.net The dual-functional nature of the linker allows for a modular approach: the amine end could be used to attach the linker to the scaffold, while the hydrazide end is reserved for conjugating the desired targeting ligand via hydrazone ligation. By varying the number and density of these linkers on the scaffold, researchers can fine-tune the multivalent interactions to achieve optimal cooperative binding and biological effect. science.gov
Table 5: Components of a Multivalent System Using this compound
| Component | Example | Function |
|---|---|---|
| Central Scaffold | Dendrimer, nanoparticle, linear polymer | Provides the core structure for multivalent presentation. researchgate.net |
| Linker/Spacer | This compound | Provides flexible spacing, enhances solubility, and enables conjugation. science.gov |
| Targeting Ligand | Peptide, aptamer, glycan, small molecule | Binds to the specific biological target (e.g., cell surface receptor). fu-berlin.de |
| Resulting Effect | Cooperative Binding / High Avidity | Significantly enhanced binding strength and specificity. fu-berlin.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
